molecular formula C8H16O5 B8428887 1,3,3-trimethoxypropyl Acetate

1,3,3-trimethoxypropyl Acetate

Cat. No. B8428887
M. Wt: 192.21 g/mol
InChI Key: NCYKYDUPLJHOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355844B1

Procedure details

A mixture of 56.00 g trimethyl ortho formate, 60.00 g vinylacetate, 0.75 g PdCl2(ACN)2, 0.60 g 1,4-benzoquinone, and 1.00 ml BF3*OEt2 was stirred at 30° C., and low boiling impurities were removed from the reaction mixture through the application of a slight vacuum. A fractionation column was installed to prevent losses of starting materials and/or products. After 2.3 hours, the ratio of 1,1,3,3-tetramethoxypropane to 1-acetoxy-1,3,3-trimethoxypropane, and the isomeric 1,3-diacetoxy-1,3-dimethoxy-propanes was determined by CG-analysis to be 1.0:2.4:1.3 on the basis of the FID-area-percentages. In a comparative experiment, without removal of low boiling impurities, the referring ratio was determined to be 1.0:1.48:0.50. Both reaction mixtures still contained an excess of vinylacetate.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(ACN)2
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.C([CH2:10][C:11]([O-:13])=[O:12])=C.C1(=O)C=CC(=O)C=C1.B(F)(F)F.[O:26]([CH2:29]C)[CH2:27][CH3:28]>>[CH3:7][O:6][CH:1]([O:4][CH3:5])[CH2:28][CH:27]([O:26][CH3:29])[O:13][C:11](=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
60 g
Type
reactant
Smiles
C(=C)CC(=O)[O-]
Name
PdCl2(ACN)2
Quantity
0.75 g
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)CC(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
low boiling impurities were removed from the reaction mixture through the application of a slight vacuum
CUSTOM
Type
CUSTOM
Details
In a comparative experiment, without removal of low boiling impurities
CUSTOM
Type
CUSTOM
Details
Both reaction mixtures

Outcomes

Product
Details
Reaction Time
2.3 h
Name
Type
Smiles
COC(CC(OC(C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.